molecular formula C20H16N4O B13579528 N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinazolin-4-amine

N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinazolin-4-amine

Cat. No.: B13579528
M. Wt: 328.4 g/mol
InChI Key: GGNCXDZSPQUNOD-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinazolin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or other suitable reagents.

    Substitution Reactions: Introduction of the pyridin-3-yl group and the 3-methoxyphenyl group can be done through nucleophilic substitution reactions using appropriate halogenated intermediates.

    Final Coupling: The final step often involves coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the substituent groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce or modify functional groups on the quinazoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to partially or fully reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anti-cancer drug.

    Gefitinib: Another quinazoline-based drug with similar therapeutic applications.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

Uniqueness

N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinazolin-4-amine is unique due to its specific substituent groups, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-pyridin-3-ylquinazolin-4-amine

InChI

InChI=1S/C20H16N4O/c1-25-16-8-4-7-15(12-16)22-20-17-9-2-3-10-18(17)23-19(24-20)14-6-5-11-21-13-14/h2-13H,1H3,(H,22,23,24)

InChI Key

GGNCXDZSPQUNOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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